An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine, a halogenated benzoxazole derivative of significant interest in medicinal chemistry and materials science. The guide details established synthetic routes, including a robust protocol for its preparation via the cyclization of a 2-aminophenol precursor with a substituted benzoic acid, followed by nitro group reduction. Key physicochemical parameters are discussed, and while experimental data for this specific molecule is not widely available, this guide provides expected properties based on known structure-activity relationships within the benzoxazole class. Furthermore, the known biological activities of structurally related compounds are reviewed to highlight the potential applications of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this promising molecular scaffold.
Introduction
Benzoxazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and oxazole ring system. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The rigid, planar structure of the benzoxazole core allows it to effectively interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4]
The subject of this guide, 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine, incorporates several key features that make it a compound of particular interest. The 2-phenylbenzoxazole framework is a common core in many active molecules. The addition of a 3,4-dichlorophenyl group at the 2-position can significantly modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its bioactivity and metabolic stability. Furthermore, the presence of a primary amine at the 5-position provides a versatile handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. This amine functionality is crucial for its role as a key intermediate in the synthesis of more complex bioactive compounds.[5]
While 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine is not as extensively characterized in the public domain as some other benzoxazoles, its structural features suggest significant potential. This guide aims to consolidate the available information and provide a detailed technical overview to facilitate further research and development involving this compound.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine and Related Compounds
| Property | 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine (Predicted) | 2-(4-Aminophenyl)benzoxazol-5-amine[6] | 2-(3,5-Dichlorophenyl)-6-benzoxazole carboxylic acid[7] |
| Molecular Formula | C₁₃H₉Cl₂N₃O | C₁₃H₁₁N₃O | C₁₄H₇Cl₂NO₃ |
| Molecular Weight | 294.14 g/mol | 225.25 g/mol | 308.12 g/mol |
| Melting Point | > 200 °C | 231-233 °C | Not available |
| Boiling Point | > 450 °C | 435.2 ± 25.0 °C (Predicted) | 486.7 ± 40.0 °C (Predicted) |
| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, and other polar organic solvents. | >33.8 µg/mL in water at pH 7.4 | Soluble in DMSO (up to 20 mg/ml) |
| Appearance | Likely a crystalline solid, ranging from off-white to light brown. | White to Orange to Green powder to crystal | Off-white solid |
Spectral Data:
While the full spectral data is not publicly available, a listing in the SpectraBase database confirms the existence of both ¹H NMR and FTIR spectra for 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine.[8] The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the benzoxazole and dichlorophenyl rings, as well as a signal for the amine protons. The FTIR spectrum would be expected to show characteristic peaks for N-H stretching of the amine, C=N stretching of the oxazole ring, and C-Cl stretching.
Synthesis
The synthesis of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine can be achieved through a well-established multi-step synthetic route common for this class of compounds. The general strategy involves the initial formation of a 2-(3,4-Dichlorophenyl)-5-nitrobenzoxazole intermediate, followed by the reduction of the nitro group to the desired amine.
Proposed Synthetic Pathway
A reliable method for the synthesis of the benzoxazole core is the condensation of a substituted 2-aminophenol with a carboxylic acid or its derivative, often catalyzed by polyphosphoric acid (PPA) at elevated temperatures. This approach is widely documented for the preparation of various 2-arylbenzoxazoles.
The proposed synthetic route is as follows:
Caption: Proposed synthesis of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine.
Detailed Experimental Protocol
The following protocol is a detailed, step-by-step methodology adapted from established procedures for the synthesis of similar benzoxazole derivatives.
Step 1: Synthesis of 2-(3,4-Dichlorophenyl)-5-nitro-1,3-benzoxazole
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, place 2-amino-4-nitrophenol (1 equivalent) and 3,4-dichlorobenzoic acid (1.1 equivalents).
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Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure good stirring of the reaction mixture (typically 10-20 times the weight of the limiting reagent).
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Reaction: Heat the mixture with stirring to 180-200 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice with vigorous stirring.
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Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid.
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Purification: The crude product is then washed with cold ethanol and dried. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Step 2: Synthesis of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
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Reaction Setup: In a round-bottom flask, suspend the 2-(3,4-Dichlorophenyl)-5-nitro-1,3-benzoxazole (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and concentrated hydrochloric acid.
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Reduction: Add a reducing agent, such as tin(II) chloride (SnCl₂) (3-5 equivalents) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Reaction: If using SnCl₂, heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC. For catalytic hydrogenation, the reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure until the uptake of hydrogen ceases.
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Work-up (for SnCl₂ reduction): After completion, cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is basic. This will precipitate the tin salts.
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Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude amine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).
Caption: Experimental workflow for the synthesis of the target compound.
Potential Applications and Biological Activity
While specific biological data for 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine is not extensively reported, the benzoxazole scaffold is a well-known pharmacophore with a wide range of biological activities. The presence of the dichlorophenyl moiety and the amine group suggests that this compound could serve as a valuable intermediate or a bioactive molecule in its own right.
Antimicrobial Activity: Many 2-arylbenzoxazole derivatives have demonstrated significant activity against a range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilic nature of the dichlorophenyl group may enhance the compound's ability to penetrate microbial cell membranes.
Anticancer Activity: Substituted benzoxazoles have been investigated as potential anticancer agents, with some derivatives showing potent activity against various cancer cell lines.[4] The proposed mechanisms of action include the inhibition of topoisomerases, protein kinases, and tubulin polymerization. The amine group at the 5-position allows for the introduction of various side chains that can be tailored to target specific receptors or enzymes involved in cancer progression.
Other Potential Applications: The benzoxazole core is also found in compounds with anti-inflammatory, antiviral, and anticonvulsant properties. Furthermore, the fluorescent nature of some benzoxazoles makes them suitable for use as probes in biological imaging and as components in organic light-emitting diodes (OLEDs).
Caption: Potential mechanisms of action for benzoxazole derivatives.
Conclusion
2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine is a structurally interesting molecule with significant potential as a building block in the synthesis of novel therapeutic agents and functional materials. While detailed experimental data for this specific compound is limited in the public domain, this technical guide provides a robust framework for its synthesis and an informed prediction of its physicochemical properties based on the well-established chemistry of the benzoxazole class. The diverse biological activities associated with this scaffold, particularly in the areas of antimicrobial and anticancer research, underscore the importance of further investigation into this and related compounds. The synthetic protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the exploration of this promising area of chemical science.
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